

A Technical Guide to the Physical and Chemical Properties of Leucrose

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Compound of Interest

Compound Name: *Leucrose*

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Abstract

Leucrose [D-glucopyranosyl- α -(1 \rightarrow 5)-D-fructopyranose] is a non-cariogenic disaccharide and a structural isomer of sucrose.[1][2] Naturally occurring in trace amounts in pollen and honey, it is commercially produced via an enzymatic transglycosylation reaction catalyzed by dextransucrase from sucrose.[1][2][3] Its unique α -(1 \rightarrow 5) glycosidic linkage confers distinct physical and chemical properties compared to sucrose, including its status as a reducing sugar and its resistance to acid hydrolysis. These characteristics make **Leucrose** a subject of significant interest as a sugar substitute in the food and pharmaceutical industries, with potential applications in managing metabolic health. This guide provides a comprehensive overview of the core physical and chemical properties of **Leucrose**, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes.

Chemical Identity and Structure

Leucrose, systematically named 5-O- α -D-glucopyranosyl-D-fructose, is a ketodisaccharide. Unlike sucrose, which possesses an α -(1 \rightarrow 2)-glycosidic bond, **Leucrose** is characterized by an α -(1 \rightarrow 5) linkage between the glucose and fructose moieties. This structural difference is fundamental to its chemical behavior.

Key Identifiers:

- CAS Number: 7158-70-5
- Molecular Formula: $C_{12}H_{22}O_{11}$
- Molecular Weight: 342.30 g/mol

Physical Properties

Leucrose is a white, crystalline solid that typically crystallizes as a monohydrate. Its key physical properties are summarized in the table below.

Table 1: Physical Properties of **Leucrose**

Property	Value	Source(s)
Melting Point	156-158 °C	
Specific Optical Rotation	-7.5°	
Solubility (in water)	64% (w/v) at 30°C	
Water of Crystallization	4.5% (as monohydrate)	
Density (Predicted)	1.69 ± 0.1 g/cm ³	
Boiling Point (Predicted)	783.2 ± 60.0 °C	
Caloric Value	17 kJ/g	

Chemical Properties

The chemical nature of **Leucrose** is largely defined by its unique glycosidic bond and the presence of a free anomeric carbon on the fructose unit.

Table 2: Chemical and Biochemical Properties of **Leucrose**

Property	Description	Source(s)
Reducing Sugar	Yes. The free ketone group on the fructose moiety allows it to act as a reducing agent. This is a key distinction from the non-reducing sucrose.	
Acid Hydrolysis	Exhibits considerable resistance to acid hydrolysis compared to sucrose due to the stable α -(1 \rightarrow 5) linkage.	
Enzymatic Hydrolysis	It is a substrate for α -glucosidase and is efficiently hydrolyzed in the human small intestine to glucose and fructose.	
Cariogenicity	Considered non-cariogenic. It is not readily fermented into harmful organic acids by the microbial flora of the oral cavity and does not contribute to dental plaque formation.	
Sweetening Power	40-50% relative to sucrose, depending on concentration and temperature.	

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **Leucrose**.

Enzymatic Synthesis of Leucrose

Leucrose is produced by the enzymatic transglycosylation of sucrose, catalyzed by dextransucrase (α -(1-6)-glycosyl transferase) from *Leuconostoc mesenteroides*. In this

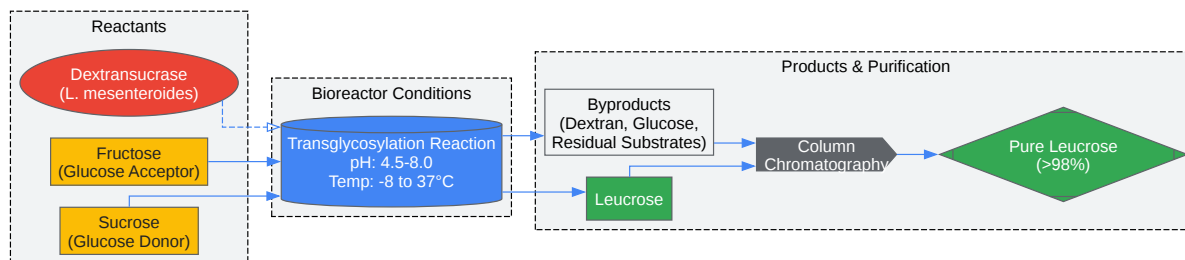
reaction, the enzyme cleaves the glycosidic bond of sucrose and transfers the glucose moiety to a fructose acceptor molecule.

Materials:

- Dextranucrase enzyme solution (from *L. mesenteroides* culture)
- Sucrose
- Fructose
- Appropriate buffer solution (e.g., citrate or phosphate buffer)
- Stirred-tank bioreactor

Protocol:

- **Enzyme Preparation:** Culture *Leuconostoc mesenteroides* (e.g., strain B-512F) in a sucrose-containing medium. After sufficient growth, remove the bacterial cells by centrifugation to obtain the extracellular dextranucrase enzyme solution.
- **Reaction Setup:** Prepare an aqueous solution containing fructose. A typical molar ratio to maximize **Leucrose** yield is 1:2 (sucrose:fructose). A patent for the process specifies using at least 100 mmoles of fructose per 1,000 International Units (I.U.) of enzyme.
- **Parameter Optimization:** Adjust the reaction mixture to the optimal pH range of 4.5 to 8.0 and maintain the temperature between 265 K to 310 K (-8 °C to 37 °C).
- **Transglycosylation Reaction:** Add the sucrose solution to the fructose-enzyme mixture. The addition is often performed gradually over an extended period (e.g., up to 70 hours) to maximize the conversion rate, which can reach 85-95% of the initial sucrose.
- **Reaction Termination:** The reaction is stopped when the desired conversion is achieved, typically monitored by analyzing the sugar composition via HPLC.



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Caption: Enzymatic synthesis and purification workflow for **Leucrose**.

Purification by Column Chromatography

Following synthesis, **Leucrose** is separated from byproducts like dextrans, residual fructose, and glucose using column chromatography.

Materials:

- Glass chromatography column
- Stationary Phase: Silica gel (60–120 mesh size is common)
- Mobile Phase (Eluent): A solvent system capable of separating sugars, often a gradient of acetonitrile and water.
- Fraction collector

Protocol:

- Column Packing (Wet Method): Create a slurry of silica gel in the initial mobile phase. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed

without air bubbles. Add a thin layer of sand on top to protect the silica bed.

- **Sample Loading:** Concentrate the crude reaction mixture and dissolve it in a minimal amount of the mobile phase. Carefully apply the concentrated sample to the top of the column.
- **Elution:** Begin passing the mobile phase through the column, either by gravity or under low pressure (flash chromatography). The compounds will separate based on their polarity; less polar compounds typically elute first.
- **Fraction Collection:** Collect the eluent in a series of fractions.
- **Analysis:** Analyze the fractions (e.g., by TLC or HPLC) to identify those containing pure **Leucrose**. Combine the pure fractions and remove the solvent by evaporation to yield crystalline **Leucrose**.

Analysis of Purity and Properties

4.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

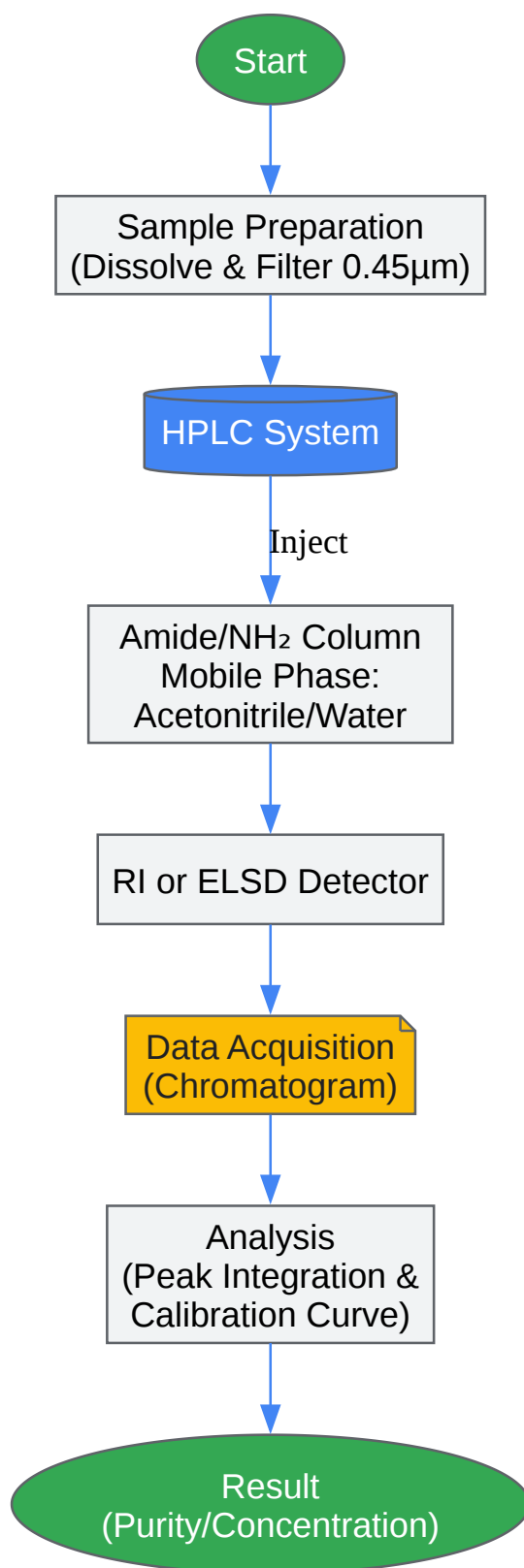
HPLC is the standard method for determining the purity of **Leucrose** and quantifying it in mixtures.

Instrumentation:

- **HPLC system** with a pump, autosampler, and column oven.
- **Column:** Amine-based columns (e.g., NH₂) or amide columns (e.g., XBridge BEH Amide) are commonly used for carbohydrate analysis.
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water is typical. For example, a mobile phase of 82:18 (acetonitrile:water) can be effective.
- **Detector:** A Refractive Index (RI) detector is standard for sugar analysis. An Evaporative Light Scattering Detector (ELSD) can be used for higher sensitivity.
- **Column Temperature:** Maintained at a constant temperature, e.g., 35-40°C, to ensure reproducible retention times.

Protocol:

- **Standard Preparation:** Prepare a series of **Leucrose** standard solutions of known concentrations in the mobile phase or ultrapure water.
- **Sample Preparation:** Dissolve the sample to be analyzed in the mobile phase or ultrapure water. Filter the solution through a 0.45 µm syringe filter to remove particulates.
- **Injection:** Inject the prepared standards and samples onto the HPLC system.
- **Data Analysis:** Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Leucrose** in the sample by comparing its peak area to the calibration curve.



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Caption: General workflow for the quantitative analysis of **Leucrose** by HPLC.

4.3.2. Determination of Optical Rotation

Optical rotation is a key physical constant for chiral molecules like **Leucrose** and is used to confirm its identity and purity.

Instrumentation:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (typically 1 decimeter in length)
- Constant temperature water bath (e.g., 20°C)

Protocol:

- Zeroing: Fill the polarimeter cell with the solvent (e.g., distilled water) and place it in the polarimeter. Zero the instrument according to the manufacturer's instructions.
- Sample Preparation: Prepare a solution of **Leucrose** of a known concentration (c), measured in g/100 mL.
- Measurement: Rinse and fill the polarimeter cell with the **Leucrose** solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$ Where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - c = concentration in g/100 mL

4.3.3. Assay for Reducing Sugar Property (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method confirms the reducing nature of **Leucrose**. In an alkaline solution, the DNS is reduced by the sugar, resulting in a color change from yellow to

reddish-brown, which can be quantified spectrophotometrically.

Materials:

- DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate (Rochelle salt), and 20 mL of 2N NaOH in water and bring the final volume to 100 mL.
- Spectrophotometer
- Water bath

Protocol:

- Reaction: To 1 mL of the **Leucrose** sample solution, add 1 mL of DNS reagent.
- Heating: Heat the mixture in a boiling water bath for 5-15 minutes. A color change to orange or reddish-brown indicates the presence of a reducing sugar.
- Cooling & Dilution: Cool the tubes to room temperature. Add a specific volume of distilled water (e.g., 3 mL) to each tube to stop the reaction and dilute the sample.
- Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 540 nm. The intensity of the color is proportional to the concentration of the reducing sugar. A calibration curve can be created using a standard reducing sugar like glucose.

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